molecular formula C18H23ClN6O B2487518 1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea CAS No. 1448124-84-2

1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea

Cat. No.: B2487518
CAS No.: 1448124-84-2
M. Wt: 374.87
InChI Key: FEWVLKWYQBTLPI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a methylpiperazinyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine intermediate.

    Attachment of the methylpiperazine moiety: This step involves the reaction of the pyrimidine intermediate with 4-methylpiperazine under appropriate conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]urea: The parent compound with unique structural features.

    1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]thiourea: A similar compound with a thiourea group instead of a urea group.

    1-(2-Chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]carbamate: A related compound with a carbamate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. Its structure allows for versatile modifications, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O/c1-12-16(23-18(26)22-15-7-5-4-6-14(15)19)13(2)21-17(20-12)25-10-8-24(3)9-11-25/h4-7H,8-11H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWVLKWYQBTLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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